

Zandelisib's Mechanism of Action in B-cell Malignancies: A Technical Guide

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Compound of Interest		
Compound Name:	Zandelisib	
Cat. No.:	B611922	Get Quote

Introduction

Zandelisib (formerly ME-401) is a potent, orally bioavailable, and highly selective inhibitor of the delta (δ) isoform of the phosphatidylinositol 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and migration. In B-cell malignancies such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL), this pathway is frequently hyperactivated, driving oncogenesis and tumor cell survival.[1] The p110 δ isoform is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell cancers. **Zandelisib**'s distinct molecular structure and pharmacological profile, particularly its sustained target inhibition, allow for a unique intermittent dosing schedule designed to optimize its therapeutic window by maintaining efficacy while mitigating mechanism-associated toxicities.[2][3]

Core Mechanism of Action

Zandelisib exerts its anti-tumor effects by selectively and potently inhibiting the catalytic activity of the p110δ subunit of PI3K.[4] This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT. [2][5] By suppressing AKT phosphorylation and activation, **Zandelisib** effectively shuts down the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death).[6]

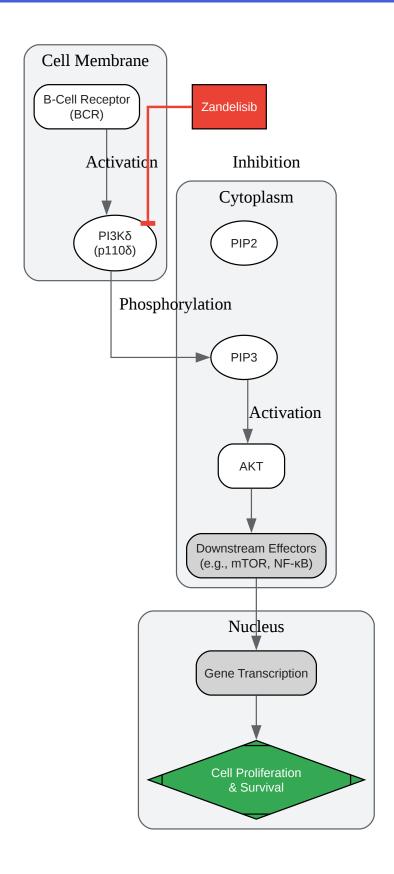


Foundational & Exploratory

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A key differentiator for **Zandelisib** is its unique binding kinetics. Structural and biophysical analyses have revealed that **Zandelisib** forms a stable, water-shielded hydrogen bond with the side chain of Lysine 779 within the catalytic site of p110 δ .[2] This interaction contributes to a significantly slower dissociation rate and a longer residence time on the target enzyme compared to other PI3K δ inhibitors.[2][5] This sustained inhibitory activity is foundational to the efficacy of its intermittent dosing regimen.[2]





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Zandelisib inhibits PI3K δ , blocking the AKT signaling pathway.



Data Presentation

Quantitative data from preclinical and clinical studies underscore **Zandelisib**'s potency, selectivity, and clinical activity.

Table 1: Preclinical Potency and Binding Kinetics

Parameter	Value	Compound(s)	Assay Type	Source
IC ₅₀ (p110δ)	3.5 nM	Zandelisib	In Vitro Kinase Assay	[5]
Target Residence Time	484.4 minutes	Zandelisib	NanoBRET™ Live-Cell Assay	[2]
20.2 minutes	Idelalisib	NanoBRET™ Live-Cell Assay	[2]	
59.9 minutes	Parsaclisib	NanoBRET™ Live-Cell Assay	[2]	_
158.2 minutes	Duvelisib	NanoBRET™ Live-Cell Assay	[2]	_

While characterized as highly selective for PI3K δ , a complete IC₅₀ panel against PI3K α , β , and y isoforms was not available in the reviewed literature.

Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies



Indicat ion	Study	Treatm ent	N	Overall Respo nse Rate (ORR)	Compl ete Respo nse (CR) Rate	Media n Durati on of Respo nse (DOR)	Media n Progre ssion- Free Surviv al (PFS)	Source
Follicul ar Lympho ma	TIDAL (Phase 2)	Zandeli sib Monoth erapy	121	73%	38%	16.4 months	11.6 months	[3]
Follicul ar Lympho ma	Phase 1b	Zandeli sib +/- Rituxim ab	-	82% (in POD24 patients)	-	Not Reache d	-	[4]
Follicul ar Lympho ma (Japan)	Phase 2	Zandeli sib Monoth erapy	61	75.4%	24.6%	Not Reache d	Not Reache d	[1]
Indolent B-cell Maligna ncies	Phase 1b	Zandeli sib + Zanubr utinib	-	100%	-	-	-	[4]

Experimental Protocols

The mechanism and properties of **Zandelisib** have been elucidated through a series of key non-clinical and clinical experiments.

PI3Kδ Binding Kinetics via Surface Plasmon Resonance (SPR)



- Objective: To measure the association (k_a) and dissociation (k_e) rates of **Zandelisib** to the PI3K δ enzyme, providing insight into its binding affinity and residence time.
- Methodology: SPR analysis was conducted using a Biacore™ system.[2][5]
 - Immobilization: The target protein, recombinant human PI3Kδ, is immobilized onto the surface of a sensor chip. A reference channel is prepared to subtract non-specific binding and bulk refractive index changes.
 - Association: A solution containing Zandelisib at a known concentration is flowed over the chip surface. The binding of Zandelisib to PI3Kδ causes a change in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This phase is used to determine the association rate constant (k_a).
 - Dissociation: The Zandelisib solution is replaced with a continuous flow of buffer. The dissociation of the drug from the enzyme is monitored as a decrease in the SPR signal over time. This phase is critical for determining the dissociation rate constant (k_e).
 Zandelisib demonstrated a notably slower dissociation rate compared to other PI3Kδ inhibitors like idelalisib and duvelisib.[2]
 - Regeneration: A regeneration solution is injected to remove any remaining bound compound, preparing the surface for the next cycle.

Intracellular Target Engagement and Residence Time (NanoBRET™ Assay)

- Objective: To confirm and quantify the binding of Zandelisib to PI3Kδ within a live cellular environment.
- Methodology: The NanoBRET™ TE Intracellular Kinase Assay system was used.[2][5]
 - \circ Cell Preparation: A human cell line (e.g., HEK293T) is engineered to express a fusion protein of PI3K δ and a NanoLuciferase (NL) enzyme.
 - Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of PI3Kδ is added to the cells. When the tracer binds, its proximity to the NL enzyme allows for Bioluminescence Resonance Energy Transfer (BRET), generating a signal.



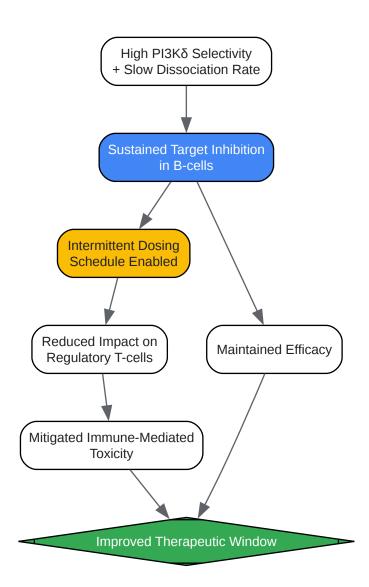
- Compound Competition: Zandelisib is added to the cells. As it competes with the tracer for binding to PI3Kδ, the BRET signal decreases in a dose-dependent manner.
- Residence Time Measurement: To measure residence time, cells are first incubated with a
 high concentration of **Zandelisib** to ensure target saturation. The compound is then
 washed out, and the return of the BRET signal (as the fluorescent tracer re-binds to the
 dissociated target) is measured over time. The slow return of the signal for **Zandelisib**treated cells confirmed its long residence time (484.4 minutes).[2]

Inhibition of Downstream Signaling (AKT Phosphorylation Assay)

- Objective: To measure the functional consequence of PI3K δ inhibition by quantifying the reduction in phosphorylated AKT (p-AKT).
- Methodology: Western blotting was performed on B-cell lymphoma cell lines (e.g., SU-DHL-6).[2][5]
 - Cell Treatment: Cells are cultured and treated with varying concentrations of Zandelisib or control inhibitors for a defined period.
 - Wash-out Experiment: To assess the durability of the effect, some cells are treated with Zandelisib for a short period (e.g., 1 hour), after which the drug is washed out, and the cells are incubated in drug-free media for an extended period (e.g., 23 hours).[2]
 - Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
 - Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (at Ser473 and Thr308) and total AKT (as a loading control).
 - Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The results showed that **Zandelisib** caused a sustained inhibition of AKT phosphorylation even after being washed out, unlike other inhibitors.[2][5]







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